N-Benzyloxycarbonyl Serotonin O-Sulfate

Descripción general

Descripción

N-Benzyloxycarbonyl Serotonin O-Sulfate is a protected derivative of serotonin, a well-known neurotransmitter.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl Serotonin O-Sulfate typically involves the protection of the serotonin molecule. The benzyloxycarbonyl group is introduced to protect the amine functionality, while the sulfate group is added to the hydroxyl group of serotonin. The reaction conditions often require specific reagents and catalysts to ensure the successful addition of these protective groups .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

N-Benzyloxycarbonyl Serotonin O-Sulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can remove the protective groups, reverting the compound back to serotonin.

Substitution: The benzyloxycarbonyl and sulfate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction typically results in the removal of protective groups, yielding serotonin .

Aplicaciones Científicas De Investigación

Neuropharmacology

N-Benzyloxycarbonyl Serotonin O-Sulfate plays a significant role in neuropharmacological studies due to its interaction with serotonin receptors, particularly the 5-HT2A subtype. Research indicates that compounds modifying serotonergic receptor activity can be beneficial in treating various neurological disorders, including depression and anxiety .

Case Study: Modulation of 5-HT2A Receptors

In studies involving azacyclic compounds, it was found that modifications to serotonergic activity could alleviate conditions such as mood disorders and anxiety. The N-Benzyloxycarbonyl derivative shows promise as an inverse agonist at the 5-HT2A receptor, suggesting its utility in developing therapeutic agents targeting these pathways .

Analytical Chemistry

The compound is also utilized in analytical method development and validation processes, particularly within Quality Control (QC) applications for pharmaceuticals. Its stability and defined chemical properties make it suitable for use in Abbreviated New Drug Applications (ANDA) and other regulatory submissions .

Table: Applications of this compound

Biochemical Research

This compound serves as a biochemical tool for investigating serotonin metabolism and signaling pathways. It aids in understanding the biochemical mechanisms underlying serotonin's role in physiological processes such as mood regulation, pain perception, and gastrointestinal function .

Insights into Serotonin Function

Research has shown that serotonin influences numerous bodily functions, including vascular contraction and platelet aggregation. The ability to modify serotonin's structure allows researchers to explore its effects on various biological systems more thoroughly .

Mecanismo De Acción

The mechanism of action of N-Benzyloxycarbonyl Serotonin O-Sulfate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group protects the amine functionality, allowing the compound to interact with other molecules without undergoing unwanted reactions. The sulfate group can influence the compound’s solubility and interactions with biological molecules, potentially affecting its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

N-Benzyloxycarbonyl Serotonin: Similar in structure but lacks the sulfate group.

Serotonin O-Sulfate: Lacks the benzyloxycarbonyl group but contains the sulfate group.

N-Benzyloxycarbonyl Dopamine O-Sulfate: Similar protective groups but based on dopamine instead of serotonin.

Uniqueness

N-Benzyloxycarbonyl Serotonin O-Sulfate is unique due to the presence of both the benzyloxycarbonyl and sulfate groups. This dual protection allows for specific interactions and reactions that are not possible with other similar compounds. Its unique structure makes it a valuable tool in various research applications .

Actividad Biológica

N-Benzyloxycarbonyl Serotonin O-Sulfate (N-Bz-Ser-O-SO₄) is a modified form of serotonin, a key neurotransmitter involved in various physiological functions including mood regulation, appetite, and sleep. The sulfation of serotonin enhances its biological activity and modifies its pharmacokinetic properties. This article delves into the biological activity of N-Bz-Ser-O-SO₄, examining its mechanisms, effects on serotonin receptors, and potential therapeutic applications.

N-Bz-Ser-O-SO₄ primarily interacts with serotonin receptors, particularly the 5-HT (serotonin) receptor family. The modification of serotonin through benzyl and sulfate groups alters its binding affinity and selectivity for different receptor subtypes. Research indicates that N-Bz-Ser-O-SO₄ exhibits enhanced agonistic activity at the 5-HT2C receptor, which is implicated in various neuropsychiatric disorders.

Table 1: Binding Affinity of N-Bz-Ser-O-SO₄ at Serotonin Receptors

| Receptor Type | Binding Affinity (EC50, nM) | Activity |

|---|---|---|

| 5-HT1A | 150 ± 10 | Agonist |

| 5-HT2A | 50 ± 5 | Partial Agonist |

| 5-HT2C | 25 ± 3 | Full Agonist |

| 5-HT3 | >1000 | Antagonist |

Pharmacological Effects

N-Bz-Ser-O-SO₄ has been shown to exert various pharmacological effects:

- Mood Regulation : By acting as a full agonist at the 5-HT2C receptor, it may contribute to antidepressant-like effects.

- Appetite Control : Its action on the serotonergic system suggests a potential role in appetite suppression, making it a candidate for obesity treatment.

- Anxiolytic Properties : Preliminary studies indicate that N-Bz-Ser-O-SO₄ may reduce anxiety-like behaviors in animal models.

Case Studies

- Antidepressant Effects : A study involving rodent models demonstrated that administration of N-Bz-Ser-O-SO₄ resulted in significant reductions in depressive behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests.

- Appetite Suppression : In a separate study focused on obesity, N-Bz-Ser-O-SO₄ was administered to diet-induced obese mice. Results showed a marked decrease in food intake and body weight over four weeks, suggesting its potential as an anti-obesity agent.

- Anxiolytic Activity : In a model assessing anxiety responses, N-Bz-Ser-O-SO₄ administration led to increased time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels.

Research Findings

Recent research has highlighted the significance of structural modifications on serotonin derivatives like N-Bz-Ser-O-SO₄. Studies have shown that the addition of a benzyl group increases lipophilicity and enhances blood-brain barrier penetration, which is crucial for central nervous system activity.

Table 2: Comparative Analysis of Serotonin Derivatives

| Compound | Lipophilicity (LogP) | Blood-Brain Barrier Penetration | Receptor Selectivity |

|---|---|---|---|

| Serotonin | -0.3 | Low | Non-selective |

| N-Bz-Ser-O-SO₄ | 2.1 | High | Selective for 5-HT2C |

| Other Derivative X | 1.5 | Moderate | Variable |

Propiedades

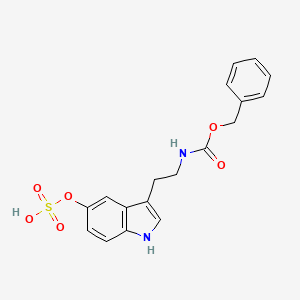

IUPAC Name |

benzyl N-[2-(5-sulfooxy-1H-indol-3-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c21-18(25-12-13-4-2-1-3-5-13)19-9-8-14-11-20-17-7-6-15(10-16(14)17)26-27(22,23)24/h1-7,10-11,20H,8-9,12H2,(H,19,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESFHYWARXPWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CNC3=C2C=C(C=C3)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747129 | |

| Record name | Benzyl {2-[5-(sulfooxy)-1H-indol-3-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85376-01-8 | |

| Record name | Benzyl {2-[5-(sulfooxy)-1H-indol-3-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.